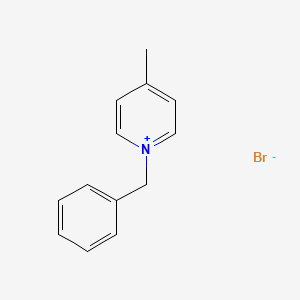
1-Benzyl-4-methylpyridin-1-ium bromide
Übersicht
Beschreibung
1-Benzyl-4-methylpyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C13H14BrN. This compound is known for its applications in various fields, including medicinal chemistry and catalysis. It is characterized by a pyridinium core substituted with a benzyl group and a methyl group, making it a versatile compound in organic synthesis and industrial applications .
Wirkmechanismus
1-Benzyl-4-methylpyridin-1-ium bromide
, also known as N-Benzyl-4-methylpyridinium bromide, 98% or p-methylbenzylpyridinium bromide , is a chemical compound with the molecular formula C13H14BrN . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
This compound acts as a dual inhibitor of AChE and BuChE . It binds to these enzymes, preventing them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpyridin-1-ium bromide can be synthesized through the quaternization of 4-methylpyridine with benzyl bromide. The reaction typically involves heating 4-methylpyridine with benzyl bromide in an appropriate solvent such as acetonitrile or ethanol. The reaction proceeds under reflux conditions, and the product is isolated by precipitation or crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-Methylpyridine and benzyl derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-4-methylpyridinium chloride
- 1-Benzyl-4-methylpyridinium iodide
- 1-Benzyl-4-methylpyridinium sulfate
Comparison: 1-Benzyl-4-methylpyridin-1-ium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity compared to its chloride, iodide, and sulfate counterparts. The bromide ion can also affect the compound’s catalytic properties and biological activity, making it distinct in its applications .
Eigenschaften
IUPAC Name |
1-benzyl-4-methylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N.BrH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBKMKOCXFSIB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570673 | |
| Record name | 1-Benzyl-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57042-58-7 | |
| Record name | 1-Benzyl-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














